Structural Differentiation: Benzylpiperazine vs. Sulfonylpiperazine Substitution Pattern
The target compound is the only member of the 4-piperazinylquinoline sulfonyl family that combines a 3-(4-chlorobenzenesulfonyl)quinoline core with a 4-benzylpiperazine substituent [1]. In the primary published SAR series (compounds 7–42, Solomon et al. 2019), the sulfonyl group is exclusively attached to the piperazine 4-position, and the piperazine N-4 substituent is either a sulfonylaryl group or a methyl group—never a benzyl moiety [2]. This structural distinction has mechanistic implications: in the published proteasome inhibitor series, the piperazine-sulfonyl linkage is critical for β2 subunit binding of the 20S proteasome (IC50 = 1 nM for trypsin-like activity for VR23) [3]. Relocating the sulfonyl to the quinoline 3-position while placing a benzyl group on piperazine is expected to abolish this specific proteasome interaction while potentially enabling alternative target engagement profiles.
| Evidence Dimension | Piperazine N-substituent identity and sulfonyl attachment position |
|---|---|
| Target Compound Data | 4-Benzylpiperazin-1-yl at quinoline position 4; 4-chlorobenzenesulfonyl at quinoline position 3 |
| Comparator Or Baseline | VR23 series: 4-(arylsulfonyl)piperazin-1-yl at quinoline position 4 with 7-Cl on quinoline; KM11060: 4-(4-chlorobenzenesulfonyl)piperazin-1-yl at quinoline position 4 with 7-Cl |
| Quantified Difference | Complete topological inversion of sulfonyl attachment (quinoline C-3 vs. piperazine N-4); benzyl vs. arylsulfonyl group on piperazine nitrogen |
| Conditions | Structural comparison based on reported SAR series in Scientific Reports (2019) and Cancer Research (2015) |
Why This Matters
This structural uniqueness means the compound cannot be replaced by any commercially available VR-series analog or KM11060 for experiments requiring this specific pharmacophore topology.
- [1] ZINC Database Entry ZINC100030856 for 4-(4-benzylpiperazin-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline. ZINC Docking.org. View Source
- [2] Solomon VR, Pundir S, Le HT, Lee H. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports. 2019;9:6315. Table 1. View Source
- [3] Pundir S, Vu H-Y, Solomon VR, McClure R, Lee H. VR23: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E-Mediated Centrosome Amplification. Cancer Research. 2015;75(19 Suppl):Abstract nr 4415. View Source
